6-(Benzofuran-2-yl)naphthalen-2-ol
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Overview
Description
6-(1-Benzofuran-2-yl)naphthalen-2-ol is a complex organic compound that features a benzofuran ring fused to a naphthalene moiety.
Preparation Methods
The synthesis of 6-(1-benzofuran-2-yl)naphthalen-2-ol typically involves multi-step organic reactions. One common method includes the condensation of phenols, arylglyoxals, and cyclic 1,3-diketones, followed by a photochemical reaction to form the benzofuran ring . Industrial production methods may involve microwave-assisted synthesis, which has been shown to be efficient for producing benzofuran derivatives .
Chemical Reactions Analysis
6-(1-Benzofuran-2-yl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic rings under appropriate conditions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 6-(1-benzofuran-2-yl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation . The compound’s antibacterial and antiviral activities are likely due to its interference with microbial cell wall synthesis or viral replication processes .
Comparison with Similar Compounds
6-(1-Benzofuran-2-yl)naphthalen-2-ol can be compared with other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Known for its photochemotherapeutic properties.
Angelicin: Another benzofuran derivative with significant biological activities.
These compounds share the benzofuran core structure but differ in their specific substituents and biological activities, highlighting the unique properties of 6-(1-benzofuran-2-yl)naphthalen-2-ol .
Properties
Molecular Formula |
C18H12O2 |
---|---|
Molecular Weight |
260.3 g/mol |
IUPAC Name |
6-(1-benzofuran-2-yl)naphthalen-2-ol |
InChI |
InChI=1S/C18H12O2/c19-16-8-7-12-9-15(6-5-13(12)10-16)18-11-14-3-1-2-4-17(14)20-18/h1-11,19H |
InChI Key |
IMWDKOPQONLNBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC4=C(C=C3)C=C(C=C4)O |
Origin of Product |
United States |
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